1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride
Overview
Description
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a synthetic compound belonging to the class of tetrahydroquinoxaline derivatives. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with isopropyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can yield quinoxaline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated quinoxaline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases.
Medicine: It has shown promise in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and addiction.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride exerts its effects involves the modulation of neurotransmitter systems. It acts on molecular targets such as receptors and enzymes involved in neurotransmission, leading to changes in neuronal activity and signaling pathways.
Comparison with Similar Compounds
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique in its structure and pharmacological properties compared to other tetrahydroquinoxaline derivatives. Similar compounds include:
Quinoxaline: A simpler analog without the isopropyl group.
Isoquinoline: A structurally related compound with different pharmacological effects.
Tetrahydroisoquinoline: Another related compound with distinct biological activities.
Properties
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-quinoxaline;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13;;/h3-6,9,12H,7-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSWTLCTRUYMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC2=CC=CC=C21.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680593 | |
Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858478-08-7 | |
Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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